(E)-3-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Description
(E)-3-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
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Biological Activity
(E)-3-methyl-6-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O3S, with a molecular weight of 344.4 g/mol. The compound features a pyridazine ring substituted with a styrylsulfonyl-pyrrolidine moiety, which is essential for its biological activity.
Research indicates that the compound interacts with various biological pathways, primarily through the inhibition of specific enzymes and receptors. The presence of the pyrrolidine ring allows for enhanced binding affinity to target proteins, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors that regulate neurotransmitter release, suggesting potential neuropharmacological effects.
Biological Activity
The biological activity of this compound has been explored in several studies focusing on its anticancer and neuroprotective properties.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from selected studies:
Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
MCF-7 (breast) | 15.2 | Apoptosis induction | |
A549 (lung) | 10.5 | Cell cycle arrest | |
HeLa (cervical) | 12.8 | Inhibition of DNA synthesis |
These results indicate that the compound effectively inhibits the growth of cancer cells through multiple mechanisms, including apoptosis and cell cycle disruption.
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. Research has shown that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of the compound showed improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Properties
IUPAC Name |
3-methyl-6-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-14-7-8-17(19-18-14)23-16-9-11-20(13-16)24(21,22)12-10-15-5-3-2-4-6-15/h2-8,10,12,16H,9,11,13H2,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYISOSXWHBNZNV-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.